molecular formula C13H15N3O4S2 B4104162 2-(benzylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(benzylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B4104162
M. Wt: 341.4 g/mol
InChI Key: GSFOMFBRBIANCL-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

2-benzylsulfonyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c1-20-7-12-15-16-13(21-12)14-11(17)9-22(18,19)8-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFOMFBRBIANCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:

  • Formation of the Thiadiazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with formic acid or other suitable reagents under reflux conditions.

  • Introduction of the Methoxymethyl Group: : The methoxymethyl group can be introduced via alkylation reactions. This step may involve the use of methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

  • Attachment of the Benzylsulfonyl Group: : The benzylsulfonyl group is typically introduced through a sulfonylation reaction. Benzylsulfonyl chloride can be reacted with the thiadiazole intermediate in the presence of a base like triethylamine.

  • Formation of the Acetamide Moiety: : The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitro groups or the thiadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the benzylsulfonyl group, where nucleophiles can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(benzylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

Medicinally, the compound could be explored for its therapeutic potential

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It could also serve as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the thiadiazole ring and the sulfonyl group could facilitate binding to active sites or interaction with biomolecules, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylsulfonyl)-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]acetamide: Similar structure but with a methyl group instead of a methoxymethyl group.

    2-(Phenylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide: Similar structure but with a phenylsulfonyl group instead of a benzylsulfonyl group.

    2-(Benzylsulfonyl)-N-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]acetamide: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

Uniqueness

The uniqueness of 2-(benzylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxymethyl group can influence its solubility and reactivity, while the benzylsulfonyl group can enhance its stability and potential interactions with biological targets.

This compound’s unique structure makes it a valuable candidate for further research and development in various scientific and industrial fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 2
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2-(benzylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

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